molecular formula C15H16N2OS2 B4592692 N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B4592692
M. Wt: 304.4 g/mol
InChI Key: LNLOVEIWGMHFFX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is a complex organic compound characterized by its unique thiophene-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of cyano and methyl groups. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Util

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-5-11-10(4)19-7-13(11)14(18)17-15-12(6-16)8(2)9(3)20-15/h7H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLOVEIWGMHFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=C(C(=C(S2)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
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N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

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